N'-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide
Description
N'-(2-Chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide is a substituted oxamide derivative characterized by a 2-chlorophenyl group and a 2,2-dimethoxyethyl moiety. Oxamides are known for their versatility in hydrogen bonding, conformational flexibility, and applications in drug design, such as protease inhibition or antioxidant activity . The 2-chlorophenyl group likely enhances lipophilicity and electron-withdrawing effects, while the dimethoxyethyl chain may improve solubility and metabolic stability .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-6-4-3-5-8(9)13/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZOSDFGDSDSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide is a synthetic compound with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.
- Molecular Formula : C12H15ClN2O4
- Molecular Weight : 286.71 g/mol
- Purity : Typically ≥ 95%
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is believed to exert its effects through:
- Intramolecular Hydrogen Bonding : This property enhances the stability of the compound and influences its binding affinity to biological targets.
- Enzyme Inhibition : Similar oxamide derivatives have shown the ability to inhibit key enzymes involved in cancer progression, including protein kinases and calpain .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Colon Cancer (SW620) | 5.0 | Induction of apoptosis via intrinsic pathways |
| Prostate Cancer (PC-3) | 7.5 | Inhibition of Aurora A kinase |
| Lung Cancer (NCI-H23) | 6.0 | Disruption of cell cycle progression |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other potential therapeutic effects:
- Electrocatalytic Applications : Its electrochemical properties suggest potential uses in organic synthesis and industrial processes.
- Neuroprotective Effects : Preliminary studies indicate that similar compounds may protect neuronal cells from oxidative stress, although specific data for this compound is limited .
Case Studies
-
Study on Anticancer Activity :
A recent study investigated the antiproliferative effects of oxamide derivatives on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many existing chemotherapeutic agents . -
Mechanistic Insights :
Another study focused on the mechanistic pathways through which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase-dependent pathways leading to programmed cell death, highlighting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Solubility : Dimethoxyethyl and methoxy groups (e.g., in UV-312) improve aqueous solubility relative to purely aromatic or alkyl substituents .
- Biological Interactions : Hydroxyl (in N-benzyl-N'-(2-hydroxyphenyl)oxamide) and prolinamide (in 1-[(2-chlorophenyl)methyl]-5-oxoprolinamide) moieties facilitate hydrogen bonding, critical for enzyme inhibition or antioxidant activity .
Physicochemical Properties
| Property | This compound | N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide | N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
|---|---|---|---|
| Density (g/cm³) | ~1.2 (estimated) | 1.216 | ~1.25 (estimated) |
| Refractive Index | ~1.6 (estimated) | 1.623 | ~1.63 (estimated) |
| Solubility | Moderate in polar solvents | Low in water, high in organic solvents | Moderate in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
